3-Hydroxyisoxazole-4-carboxylic acid

Übersicht

Beschreibung

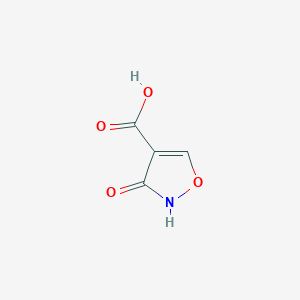

3-Hydroxyisoxazole-4-Carboxylic Acid is an organic compound belonging to the class of isoxazoles. Isoxazoles are heterocyclic compounds characterized by a five-membered aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 3-Hydroxyisoxazol-4-carbonsäure beinhaltet typischerweise die Kondensation von β-Ketoestern von Carbonsäuren mit Hydroxylamin in Gegenwart von Alkali . Diese Methode ermöglicht die Herstellung von 3-Hydroxyisoxazolen in mittleren bis hohen Ausbeuten . Ein weiteres übliches Verfahren beinhaltet die (3 + 2) Cycloadditionsreaktion eines Alkynes, das als Dipolarophil fungiert, und Nitriloxid als Dipol .

Industrielle Herstellungsverfahren: Industrielle Herstellungsverfahren für 3-Hydroxyisoxazol-4-carbonsäure verwenden häufig metallfreie Synthesewege, um die Nachteile zu vermeiden, die mit metallkatalysierten Reaktionen verbunden sind, wie z. B. hohe Kosten, geringe Verfügbarkeit, Toxizität und erhebliche Abfallerzeugung . Diese umweltfreundlichen Synthesestrategien sind für die großtechnische Produktion von entscheidender Bedeutung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Hydroxyisoxazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Das Vorhandensein der labilen N–O-Bindung im Isoxazolring ermöglicht die Spaltung und Bildung verschiedener 1,3-bifunktioneller Derivate von Carbonylverbindungen .

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Hydroxylamin, β-Ketoester, Alkali und Nitriloxide . Die Reaktionsbedingungen umfassen oft moderate Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Wasser .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene funktionalisierte Isoxazolderivate, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und anderen biologisch aktiven Verbindungen sind .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

HICA is being investigated for its therapeutic potential in several areas:

- Anticancer Activity : Research indicates that HICA may exhibit anticancer properties, potentially through mechanisms involving enzyme inhibition or modulation of signaling pathways associated with tumor growth and metastasis. Its structural characteristics allow it to interact with specific molecular targets, making it a candidate for drug development aimed at cancer treatment.

- Anti-inflammatory Effects : HICA has shown promise in reducing inflammation, which is a critical factor in numerous chronic diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that HICA might possess antimicrobial activities, which could be beneficial in developing new antibiotics or treatments for infections resistant to current therapies.

Biological Research

In biological research, HICA serves as a valuable tool:

- Enzyme Inhibition Studies : The compound is utilized to study enzyme interactions and inhibition mechanisms. Its ability to mimic certain biological substrates makes it an effective probe in biochemical assays aimed at understanding metabolic pathways .

- Bioisosterism : HICA is considered a bioisostere of carboxylic acids, which are prevalent in many drugs. This property allows it to be used in drug design to improve pharmacokinetic properties while maintaining biological activity. For instance, modifications of carboxylic acid functionalities with HICA derivatives have led to compounds with enhanced efficacy and reduced toxicity .

Industrial Applications

HICA is also explored for its utility in industrial settings:

- Synthesis of Complex Organic Molecules : The compound acts as an intermediate in the synthesis of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and agrochemicals. Its versatility allows chemists to create diverse derivatives that can lead to new materials with tailored properties .

- Material Science : The unique chemical properties of HICA enable its use in developing novel materials, including polymers and coatings that require specific mechanical or thermal characteristics.

Case Studies and Research Findings

Several studies have documented the applications of HICA:

Wirkmechanismus

The mechanism of action of 3-Hydroxyisoxazole-4-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors . For instance, it has been shown to inhibit L-lactate dehydrogenase in Plasmodium falciparum, the parasite responsible for malaria . The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to the desired therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

- Isoxazole

- 3,5-Disubstituted Isoxazoles

- 2,1-Benzisoxazoles

Comparison: Compared to other isoxazole derivatives, 3-Hydroxyisoxazole-4-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .

Biologische Aktivität

3-Hydroxyisoxazole-4-carboxylic acid (3-HICA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

3-HICA belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

The compound features a hydroxyl group at the 3-position and a carboxylic acid at the 4-position, which are critical for its biological interactions. The pKa values of compounds in this class typically range from 4 to 5, indicating their acidic nature and potential interactions with biological macromolecules .

Mechanisms of Biological Activity

3-HICA exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes. Notable mechanisms include:

- GABA Receptor Modulation : Research has shown that derivatives of isoxazole can act as potent agonists or antagonists at GABA receptors, particularly GABA_B receptors. This modulation can influence neurotransmission, making it a candidate for treating neurological disorders .

- Antimicrobial Activity : Studies have indicated that compounds similar to 3-HICA can exhibit antimicrobial properties against resistant strains like Staphylococcus aureus (MRSA). The mechanism involves binding to bacterial proteins, disrupting cellular functions, and inhibiting biofilm formation .

Therapeutic Applications

Given its biological activity, 3-HICA has potential applications in various therapeutic areas:

- Neurological Disorders : Due to its interaction with GABA receptors, 3-HICA could be explored for conditions such as anxiety, epilepsy, and other neuropsychiatric disorders.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing treatments for infections caused by resistant bacteria. The ability to inhibit biofilm formation enhances its therapeutic profile against chronic infections .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 3-HICA on GABA_B receptor activity. Results indicated that the compound significantly reduced neuronal excitability in vitro, suggesting its potential as an anxiolytic agent. The IC50 values for receptor activation were comparable to known GABA_B agonists .

Case Study 2: Antimicrobial Efficacy Against MRSA

In vitro assays demonstrated that 3-HICA exhibited a minimum inhibitory concentration (MIC) of 0.64 µg/mL against MRSA strains. Molecular docking studies confirmed strong binding affinity to MRSA proteins involved in cell wall synthesis, supporting its role as an effective antimicrobial agent .

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50/MIC Value |

|---|---|---|

| GABA_B Receptor Agonist | Modulation of neurotransmission | IC50 ~ 0.0024 µM |

| Antimicrobial Activity | Inhibition of MRSA | MIC = 0.64 µg/mL |

| Biofilm Inhibition | Disruption of biofilm formation | 100% biomass inhibition |

Eigenschaften

IUPAC Name |

3-oxo-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3-2(4(7)8)1-9-5-3/h1H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPHBZYAQYOJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332285 | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-78-4 | |

| Record name | 2,3-Dihydro-3-oxo-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.